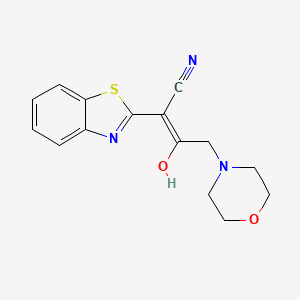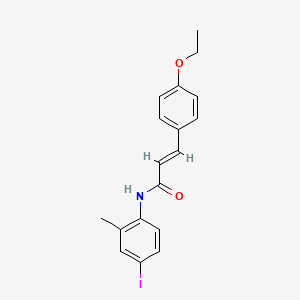
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide, also known as BHBC, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a Schiff base derivative of hydrazide, which possesses a unique structure and interesting properties that make it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide as an anticancer agent is not fully understood. However, studies have suggested that N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide exhibits strong cytotoxicity against cancer cells and inhibits the growth of bacteria and fungi. In vivo studies have shown that N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide exhibits antitumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is its ease of synthesis and purification. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide can be synthesized through a simple one-pot reaction and purified through recrystallization and purification techniques. Another advantage of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is its versatility, as it can be applied in various fields of science.
One limitation of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide as an anticancer agent and to optimize its pharmacokinetic properties. In material science, further studies are needed to explore the potential of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide as a fluorescent probe and sensor for the detection of other compounds. In analytical chemistry, further studies are needed to develop new analytical methods based on N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide for the detection of metal ions and other compounds.
Conclusion:
In conclusion, N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide, or N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide, is a promising compound that has been extensively studied for its potential applications in various fields of science. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide exhibits significant cytotoxicity against cancer cells, inhibits the growth of bacteria and fungi, and has potential applications as a fluorescent probe and sensor. Further research is needed to fully understand the mechanism of action of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide and to optimize its properties for various applications.
Synthesis Methods
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide can be synthesized through a simple one-pot reaction between 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and 4-biphenylcarbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. The purity of the product can be improved through recrystallization and purification techniques.
Scientific Research Applications
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide has also been investigated for its potential as an antibacterial and antifungal agent.
In material science, N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide has been studied for its potential as a fluorescent probe for the detection of metal ions. Studies have shown that N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide exhibits strong fluorescence emission upon binding to metal ions such as copper, zinc, and cadmium. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide has also been investigated for its potential as a sensor for the detection of nitroaromatic compounds.
properties
IUPAC Name |
N-[(E)-(5-bromo-3-tert-butyl-2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c1-24(2,3)21-14-20(25)13-19(22(21)28)15-26-27-23(29)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-15,28H,1-3H3,(H,27,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVPKRPODDSRAN-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)


![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)
![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)